

# Lacidipine-13C8: A Technical Guide to its Physicochemical Properties

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## Compound of Interest

Compound Name: *Lacidipine-13C8*

Cat. No.: *B12392200*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Lacidipine-13C8**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the parent compound's mechanism of action.

## Core Physicochemical Properties

**Lacidipine-13C8** is the stable isotope-labeled version of Lacidipine, a dihydropyridine calcium channel blocker. The incorporation of eight  $^{13}\text{C}$  atoms makes it a valuable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. While extensive experimental data on the physicochemical properties of the labeled compound are not widely published, the properties of the unlabeled Lacidipine serve as a reliable proxy due to the negligible impact of stable isotope substitution on these characteristics.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Lacidipine-13C8** and its unlabeled counterpart, Lacidipine.

Property	Value (Lacidipine-13C8)	Value (Lacidipine)	Reference/Method
Molecular Formula	C <sub>18</sub> [ <sup>13</sup> C] <sub>8</sub> H <sub>33</sub> NO <sub>6</sub>	C <sub>26</sub> H <sub>33</sub> NO <sub>6</sub>	-
Molecular Weight	463.48 g/mol	455.55 g/mol	-
CAS Number	1261432-01-2	103890-78-4	-
Appearance	White Solid	White to light yellow crystalline powder	Visual Inspection
Melting Point	Not Determined	174-175 °C	Capillary Method
pKa (Strongest Basic)	Not Determined	-6.4 (Predicted)	ChemAxon[1]
pKa (Strongest Acidic)	Not Determined	19.47 (Predicted)	ChemAxon[1]
Solubility	Slightly soluble in acetone, chloroform, and methanol.	Soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL). Sparingly soluble in aqueous buffers.[2]	Various

Note: The physicochemical properties of Lacidipine are expected to be very similar to those of **Lacidipine-13C8**.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like **Lacidipine-13C8** are provided below. These are standard protocols widely used in the pharmaceutical industry.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry **Lacidipine-13C8** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[\[3\]](#)

## Solubility Determination (Shake-Flask Method)

**Objective:** To determine the equilibrium solubility of **Lacidipine-13C8** in a specific solvent.

**Methodology:**

- **Sample Preparation:** An excess amount of **Lacidipine-13C8** is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be confirmed visually.[\[4\]](#)
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- **Quantification:** The concentration of **Lacidipine-13C8** in the clear supernatant or filtrate is determined using a validated analytical method, such as LC-MS/MS.

## pKa Determination (Potentiometric Titration)

**Objective:** To determine the acid dissociation constant(s) of the compound.

**Methodology:**

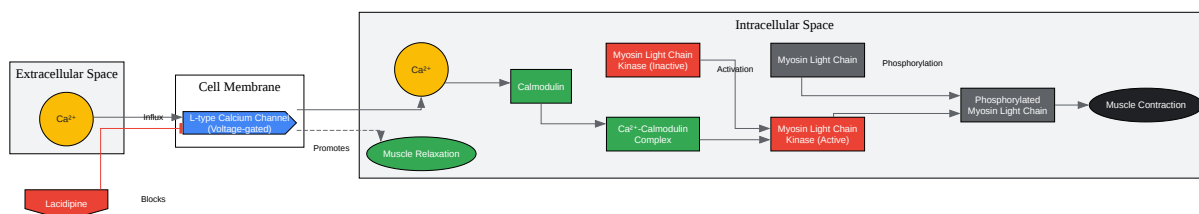
- **Sample Preparation:** A precise amount of **Lacidipine-13C8** is dissolved in a suitable co-solvent system (due to its low aqueous solubility) of known volume.

- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s). For sparingly soluble compounds, extrapolation methods may be required to determine the aqueous pKa from measurements in co-solvent mixtures.

## Mechanism of Action: Signaling Pathway

Lacidipine, and by extension **Lacidipine-13C8**, functions as a calcium channel blocker. Its primary therapeutic effect is the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.<sup>[1]</sup> The isotopic labeling in **Lacidipine-13C8** does not alter its biological mechanism of action.

The following diagram illustrates the signaling pathway of Lacidipine's action on L-type calcium channels in vascular smooth muscle cells.



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Caption: Mechanism of Lacidipine action on vascular smooth muscle cells.

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